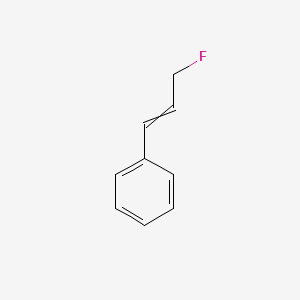

Cinnamyl fluoride

説明

Structure

3D Structure

特性

CAS番号 |

70353-93-4 |

|---|---|

分子式 |

C9H9F |

分子量 |

136.17 g/mol |

IUPAC名 |

3-fluoroprop-1-enylbenzene |

InChI |

InChI=1S/C9H9F/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 |

InChIキー |

INZLZTHXPOJSCN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C=CCF |

製品の起源 |

United States |

Synthetic Methodologies for Cinnamyl Fluoride and Its Derivatives

Transition Metal-Catalyzed Fluorination Strategies

Among the various transition metals, palladium has emerged as a particularly effective catalyst for the formation of allylic C-F bonds, providing a powerful tool for the synthesis of cinnamyl fluoride (B91410) from various precursors.

Palladium(0)-catalyzed reactions have become a cornerstone for the allylic fluorination of cinnamyl systems. These methods often overcome significant challenges associated with traditional fluorination techniques, such as poor reactivity and competing elimination side reactions. researchgate.netnih.gov The general approach involves the reaction of a Pd(0) complex with a cinnamyl precursor containing a suitable leaving group. nih.gov

A significant breakthrough in the synthesis of cinnamyl fluoride was the development of a highly regioselective, palladium-catalyzed allylic fluorination of cinnamyl phosphorothioate (B77711) esters. researchgate.netnih.gov This method addresses previous limitations where elimination and lack of reactivity were problematic. researchgate.net The reaction proceeds with high selectivity for the linear fluorinated product over the branched isomer. For instance, the fluorination of cinnamyl diethyl phosphorothioate using a palladium catalyst and silver(I) fluoride (AgF) as the fluoride source yields cinnamyl fluoride as the major product.

Preliminary mechanistic studies have shown that these reactions are stereospecific, providing fluorinated products with a net retention of the original stereochemical configuration. researchgate.netnih.govacs.org This stereochemical outcome is a key feature of the palladium-catalyzed approach. The use of chiral bisphosphine ligands has also enabled highly enantioselective access to branched allylic fluorides from acyclic allylic halides, although some cinnamyl substrates proved challenging, yielding lower regioselectivity. ucla.edu

Table 1: Palladium-Catalyzed Regioselective Fluorination of Cinnamyl Phosphorothioate Esters Data derived from studies on palladium-catalyzed allylic fluorination. nih.gov

| Precursor | Leaving Group | Fluoride Source | Catalyst System | Product | Yield (%) | Regioselectivity (Linear:Branched) |

| Cinnamyl diethyl phosphorothioate | -OP(S)(OEt)₂ | AgF | Pd(dba)₂ / PPh₃ | Cinnamyl fluoride | 81 | >20:1 |

| (E)-4-Methoxycinnamyl diethyl phosphorothioate | -OP(S)(OEt)₂ | AgF | Pd(dba)₂ / PPh₃ | (E)-1-(3-Fluoroprop-1-en-1-yl)-4-methoxybenzene | 75 | >20:1 |

| (E)-4-Chlorocinnamyl diethyl phosphorothioate | -OP(S)(OEt)₂ | AgF | Pd(dba)₂ / PPh₃ | (E)-1-Chloro-4-(3-fluoroprop-1-en-1-yl)benzene | 85 | >20:1 |

Palladium-Catalyzed Allylic Fluorination of Cinnamyl Precursors

Mechanistic Investigations of Palladium-Mediated C-F Bond Formation

The mechanism of palladium-catalyzed allylic fluorination is complex and distinct from many other cross-coupling reactions due to the unique properties of the fluoride anion.

It is widely accepted that palladium-catalyzed allylic substitution reactions, including fluorination, proceed through the formation of a palladium-π-allyl intermediate. nih.govacs.orgacs.org This intermediate is generated via the oxidative addition of the cinnamyl precursor to a palladium(0) species. acs.org The stereochemical outcome of the reaction—specifically, the net retention of configuration—suggests a mechanism involving a double inversion. This is rationalized by the initial oxidative addition occurring with inversion of stereochemistry to form the π-allyl palladium complex, followed by an outer-sphere nucleophilic attack of the fluoride ion on the allyl ligand, which also proceeds with inversion.

Several mechanistic pathways have been proposed to overcome this barrier:

SN2-type Attack: Evidence supports a mechanism where the C–F bond is formed via an SN2-type outer-sphere attack of a fluoride ion on the electrophilic Pd(II)-allyl intermediate. beilstein-journals.orgucla.edu This pathway avoids a direct reductive elimination from the palladium center.

Pd(IV) Intermediate: An alternative pathway involves the oxidative addition of an electrophilic fluorine source (like Selectfluor) to the Pd(II) intermediate, forming a high-valent palladium(IV) species. beilstein-journals.org The C–F bond is then formed through reductive elimination from this Pd(IV) complex, which is generally a more facile process. beilstein-journals.org

Homobimetallic Mechanism: Computational and experimental studies have suggested a homobimetallic mechanism for the fluorination of allylic chlorides. acs.org In this model, a neutral allylpalladium fluoride complex acts as the nucleophile, attacking a cationic allylpalladium electrophile to forge the C–F bond. acs.org

The operative pathway is highly dependent on the specific reaction conditions, including the nature of the cinnamyl precursor, the fluoride source, and the ligand system employed.

The choice of ligand is critical for achieving high efficiency, regioselectivity, and enantioselectivity in palladium-catalyzed cinnamyl fluorination. Ligands influence the catalyst's stability, solubility, and the electronic and steric environment of the palladium center, which in turn dictates the outcome of key mechanistic steps like oxidative addition and C-F bond formation. researchgate.net

For enantioselective fluorination, chiral bisphosphine ligands, such as Trost's ligands, have been successfully employed. ucla.edu The bite angle of these bidentate ligands is a crucial parameter; larger bite angles have been shown to favor the formation of branched allylic fluorides in high selectivity. ucla.edu

In non-asymmetric reactions, bulky, electron-rich monophosphine ligands, particularly biaryl monophosphines like t-BuBrettPhos, have proven effective. nih.govnih.gov These ligands are thought to promote the challenging C-F reductive elimination step and prevent the formation of inactive, fluoride-bridged palladium dimers, which are a common catalyst deactivation pathway. nih.govacs.orgnih.gov The steric bulk of the ligand creates repulsion with the groups attached to the palladium in the transition state, facilitating the bond-forming step. nih.gov Theoretical studies have been employed to design new ligands with features that increase ligand-substrate repulsion to accelerate the reaction rate and improve selectivity. researchgate.net

Table 2: Influence of Ligand Design on Palladium-Catalyzed Allylic Fluorination Data derived from studies on regioselective and enantioselective fluorination. ucla.edu

| Ligand | Type | Key Feature | Impact on Cinnamyl Fluorination |

| Triphenylphosphine (PPh₃) | Monophosphine | Standard Cone Angle | Used for basic regioselectivity studies; often yields linear products. |

| Trost Ligand (e.g., (R,R)-DACH-phenyl Trost ligand) | Chiral Bisphosphine | Defined Chiral Pocket | Enables high enantioselectivity in asymmetric fluorination of cyclic allylic chlorides. ucla.edu |

| Xantphos | Bisphosphine | Large Bite Angle (108°) | Can tune regioselectivity, favoring branched products in some systems. ucla.edu |

| t-BuBrettPhos | Bulky Biaryl Monophosphine | Extreme Steric Hindrance | Promotes C-F reductive elimination; prevents catalyst dimerization. nih.govnih.gov |

Elucidation of Palladium-π-Allyl Intermediates and π-σ-π Isomerization

Copper-Catalyzed Fluorination Approaches for Cinnamyl-Type Allylic Systems

Copper-catalyzed reactions have emerged as a powerful tool for the formation of carbon-fluorine bonds. In the context of cinnamyl-type systems, copper catalysis has been successfully employed for the fluorination of allylic halides. beilstein-journals.orgresearchgate.net

A notable example is the copper-catalyzed fluorination of internal allylic bromides and chlorides using triethylamine (B128534) trihydrofluoride (Et3N·3HF) as the fluorine source. beilstein-journals.orgresearchgate.net This method demonstrates good yields and excellent regioselectivity, although it requires a relatively high catalyst loading. beilstein-journals.org The presence of a functional group within the substrate is crucial for achieving high reactivity and regioselectivity. beilstein-journals.org

Furthermore, copper(I) fluoride complexes, stabilized by ligands such as phenanthroline derivatives, have been utilized for the SN2 fluorination of primary and secondary alkyl bromides, which can be applied to allylic systems. beilstein-journals.org Another mild approach involves the copper-catalyzed fluorination of alkyl triflates with potassium fluoride, facilitated by a phase-transfer catalyst. beilstein-journals.org

Copper-catalyzed allylic trifluoromethylation of terminal olefins has also been developed, providing access to allylic CF3-containing molecules, which are versatile precursors for various fluorinated compounds. beilstein-journals.org These methods often utilize Togni's reagent and exhibit high stereoselectivity for the thermodynamically favored E-olefin. beilstein-journals.org A two-step copper-catalyzed decarboxylative protocol has been reported for converting allylic alcohols to trifluoromethanes via their bromodifluoroacetic esters. nih.gov This catalytic method offers an advantage over stoichiometric approaches in terms of economic and environmental considerations. nih.gov

Table 1: Examples of Copper-Catalyzed Fluorination of Allylic Systems

| Substrate Type | Fluorine Source | Catalyst System | Key Features | Yield (%) |

|---|---|---|---|---|

| Internal Allylic Bromides/Chlorides | Et3N·3HF | Copper Catalyst | High regioselectivity, requires functional group | 45-92 beilstein-journals.org |

| Primary/Secondary Alkyl Bromides | Copper(I) fluoride complex | Phenanthroline derivative | SN2 fluorination | 40-90 beilstein-journals.org |

| Alkyl Triflates | Potassium Fluoride | Phase-transfer copper catalyst | Mild conditions | Not specified |

| Terminal Olefins (Trifluoromethylation) | Togni's Reagent | Cu(I) catalyst | High stereoselectivity for E-olefin | Good yields beilstein-journals.org |

| Allylic Bromodifluoroacetates (Decarboxylative Trifluoromethylation) | In situ from reagent | CuI/DMEDA | Catalytic conversion of allylic alcohols to trifluoromethanes | Moderate to good nih.gov |

Nickel(II)-Catalyzed Functionalizations of Cinnamyl Alcohols

Nickel catalysis provides an alternative and effective platform for the functionalization of cinnamyl alcohols and their derivatives, enabling the introduction of fluorinated groups.

Nickel(II)-catalyzed regioselective trifluorovinylation of cinnamyl alcohol derivatives has been achieved using trifluorovinylzinc bromide (TFVZ). rsc.orgresearchgate.net This reaction yields 1,2,2-trifluorovinyl dienes in moderate to high yields. rsc.org The reaction of (E)-3-phenylprop-2-en-1-ol with TFVZ serves as a key example of this transformation. rsc.org The proposed mechanism involves the reduction of Ni(II) to Ni(0), followed by oxidative insertion to form an allylnickel intermediate, which then reacts with TFVZ. rsc.org

In a related process, the nickel(II)-catalyzed reaction of cinnamyl alcohol derivatives with trifluorovinyl trimethylsilane (B1584522) (TFVTMS) leads to 1,2,2-trifluoroethylation products. rsc.orgresearchgate.net This reaction affords novel nucleophilic addition products, specifically 1,1,2-trifluoroethoxy aryl olefins. rsc.org A variety of cinnamyl alcohols bearing different substituents on the phenyl ring, as well as those with β-substituents, have been successfully employed in this transformation, demonstrating the method's scope. rsc.org Control experiments have confirmed the essential role of the nickel catalyst, a base such as potassium carbonate, and elevated temperatures for the reaction to proceed efficiently. rsc.org

Table 2: Nickel(II)-Catalyzed Functionalizations of Cinnamyl Alcohol

| Reaction Type | Reagent | Product Type | Yield |

|---|---|---|---|

| Trifluorovinylation | Trifluorovinylzinc bromide (TFVZ) | 1,2,2-Trifluorovinyl diene | Moderate to high rsc.org |

| 1,2,2-Trifluoroethylation | Trifluorovinyl trimethylsilane (TFVTMS) | 1,1,2-Trifluoroethoxy aryl olefin | Moderate to good rsc.org |

Trifluorovinylation of Cinnamyl Alcohol Derivatives

Nucleophilic Fluorination Routes to Cinnamyl Fluoride

Nucleophilic fluorination represents a direct and widely used strategy for synthesizing fluorinated organic compounds, including cinnamyl fluoride. These methods typically involve the displacement of a leaving group with a fluoride ion.

The direct conversion of carboxylic acids to acyl fluorides, known as deoxyfluorination, is a valuable transformation. Several reagents and protocols have been developed for this purpose. Cinnamyl carboxylic acids can be efficiently transformed into their corresponding acyl fluorides using these methods. rsc.orgrsc.org

One approach utilizes inorganic potassium fluoride (KF) as a safe and inexpensive fluoride source. rsc.orgrsc.org This method is effective for both aryl and cinnamyl carboxylic acids, offering good functional group tolerance and the potential for scale-up under solvent-free conditions. rsc.orgrsc.org The reaction is believed to proceed through a mixed anhydride (B1165640) intermediate. rsc.org Other methods for the deoxyfluorination of cinnamic acid include the use of hydrogen fluoride-pyridine and 1,3-dicyclohexylcarbodiimide (DCC), which provides a mild and convenient route to acyl fluorides containing unsaturated double bonds. lookchem.com More recently, reagents like N-trifluoromethylthiophthalimide have been employed as fluorinating agents for the deoxygenated fluorination of vinyl carboxylic acids, including cinnamic acid derivatives, to produce acyl fluorides in good to excellent yields. rsc.org Pentafluoropyridine (PFP) has also been demonstrated as a deoxyfluorination reagent, allowing for the generation of acyl fluorides from a range of carboxylic acids under mild conditions. nih.gov Additionally, 3,3-difluoro-1,2-diphenylcyclopropene (B15382051) (CpFluor) serves as a bench-stable reagent for the efficient deoxyfluorination of various carboxylic acids, including alkenyl types, under neutral conditions. organic-chemistry.org

Table 3: Reagents for Deoxyfluorination of Cinnamic Acid

| Reagent/System | Key Features | Yield |

|---|---|---|

| Potassium Fluoride (KF) | Inexpensive, safe, solvent-free potential | Moderate to high rsc.orgrsc.org |

| Hydrogen fluoride-pyridine/DCC | Mild, suitable for unsaturated acids | Good lookchem.com |

| N-trifluoromethylthiophthalimide | Good for vinyl carboxylic acids | Good to excellent rsc.org |

| Pentafluoropyridine (PFP) | Mild conditions, commercially available | Good to excellent nih.gov |

| 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) | Bench-stable, neutral conditions | Good to excellent organic-chemistry.org |

The Morita-Baylis-Hillman (MBH) reaction provides access to densely functionalized molecules that can serve as versatile precursors for further transformations. koreascience.krrsc.orgorganic-chemistry.org The adducts derived from this reaction can be converted into cinnamyl fluorides. tistory.comresearchgate.net

An expedient synthesis of cinnamyl fluorides involves the use of Morita-Baylis-Hillman adducts. tistory.com The bromides derived from MBH alcohols can be treated with a fluoride source to yield the corresponding cinnamyl fluorides. researchgate.net This approach highlights the utility of MBH adducts as valuable synthetic intermediates in the preparation of fluorinated compounds. tistory.comresearchgate.net The transformation of MBH adducts often involves the initial conversion of the allylic hydroxyl group into a better leaving group, such as a halide, which is then displaced by fluoride. beilstein-journals.org Asymmetric transformations of MBH adducts have also been explored for the synthesis of enantioenriched allylic fluorides. wayne.edu

Direct Nucleophilic Substitution of Cinnamyl Halides and Pseudohalides with Fluoride Sources

The direct substitution of a leaving group in cinnamyl systems by a fluoride ion is a primary method for synthesizing cinnamyl fluoride. This approach, a variation of the Finkelstein reaction, typically involves the reaction of cinnamyl halides (like cinnamyl chloride or bromide) or pseudohalides with a nucleophilic fluoride source. ucla.eduucl.ac.uk The success of this SN2 reaction is contingent on several factors, including the nature of the leaving group, the choice of fluoride source, and the reaction conditions. ucla.edu

Commonly used fluoride sources include alkali metal fluorides such as potassium fluoride (KF) and cesium fluoride (CsF), as well as tetraalkylammonium fluorides like tetrabutylammonium (B224687) fluoride (TBAF). ucl.ac.uknih.gov The reactivity of these sources can be enhanced by using phase-transfer catalysts or by conducting the reaction in aprotic polar solvents that help to solvate the cation and increase the nucleophilicity of the fluoride anion.

For instance, palladium-catalyzed allylic fluorination has been demonstrated for the synthesis of branched allylic fluorides from linear allylic chlorides. ucl.ac.uk However, applying this method to cinnamyl chloride and its derivatives has resulted in low regioselectivity. ucl.ac.uk In contrast, linear-selective allylic fluorinations of cinnamyl carboxylate derivatives have been achieved with good results using a palladium catalyst in conjunction with a TBAF tert-butyl alcohol complex. ucl.ac.uk

| Precursor | Fluoride Source | Catalyst/Conditions | Product | Key Observation |

| Cinnamyl Chloride | AgF | Pd(0) / Trost's bisphosphine ligand | Cinnamyl Fluoride | Achieved at room temperature via an S |

| Cinnamyl Carboxylate | TBAF(tBuOH)₄ | Palladium catalyst | Linear Cinnamyl Fluoride | High linear selectivity due to the low hygroscopicity and basicity of the fluoride complex. ucl.ac.uk |

| Cinnamyl Bromide | [¹⁸F]Fluoride | 110 °C, 20 min | [¹⁸F]Cinnamyl Fluoride | Forcing conditions required for direct S |

Strategies for Mitigating Challenges in Nucleophilic Fluorination

Nucleophilic fluorination is often hampered by several challenges, primarily the poor nucleophilicity and high basicity of the fluoride ion. rsc.org The fluoride anion has a strong tendency to form hydrogen bonds with protic solvents like water, which significantly diminishes its reactivity. ucl.ac.uk Additionally, its high basicity can lead to competing elimination reactions, especially with substrates prone to such pathways.

To overcome these hurdles, several strategies have been developed:

Anhydrous Fluoride Sources: The use of anhydrous fluoride sources is crucial. Reagents like anhydrous tetramethylammonium (B1211777) fluoride (Me₄NF) have proven to be highly effective for fluorination reactions at room temperature. nih.gov Unlike tetrabutylammonium fluoride (Bu₄NF), Me₄NF is not prone to Hofmann elimination, making it more stable and isolable. nih.gov

HF Complexes: Hydrogen fluoride complexes, such as triethylamine trihydrofluoride (Et₃N·3HF), serve as effective fluoride sources under mild conditions. ucla.edu These reagents have been successfully used in palladium-catalyzed allylic C-H fluorination. ucla.edu

Catalyst Systems: The development of sophisticated catalyst systems has been instrumental. For example, a palladium/chromium co-catalyst system has been shown to facilitate the fluorination of simple olefins with Et₃N·3HF, yielding good results with high regioselectivity. ucla.edu Similarly, iridium-catalyzed reactions have expanded the scope of accessible allylic fluorides. rsc.org

Leaving Group Modification: The choice of leaving group is critical. While halides are common, other leaving groups like trichloroacetimidates have been successfully employed in iridium-catalyzed allylic fluorinations, showcasing the versatility of this approach. ucla.edubeilstein-journals.org

Electrophilic Fluorination Approaches for Cinnamyl Systems

Electrophilic fluorination offers an alternative pathway to introduce fluorine into cinnamyl systems, particularly when nucleophilic methods are challenging. This approach involves the reaction of an electron-rich substrate with an electrophilic fluorine source.

Hypervalent iodine reagents have emerged as powerful tools for electrophilic fluorination. acs.org When combined with a hydrogen fluoride source like pyridine-hydrogen fluoride (HF/Py), reagents such as iodosylbenzene (PhIO) can effectively fluorinate a variety of substrates. mdpi.comacs.org

In the context of cinnamyl systems, the fluorination of cinnamyl alcohol derivatives has been achieved using a PhIO/HF·py reagent system. acs.orgorganic-chemistry.org These reactions often proceed at low temperatures due to the sensitivity of the cinnamyl alcohol functionality and can involve the migration of the aryl group. mdpi.comdiscoveroakwoodchemical.com For instance, the reaction of cinnamyl alcohol derivatives can lead to the formation of 2-aryl-3,3-difluoro-1-propanols. acs.orgorganic-chemistry.org

A proposed mechanism for the fluorination of styrenes, which are structurally related to cinnamyl systems, involves the in situ generation of an electrophilic hypervalent iodine-fluorine species. discoveroakwoodchemical.com This species reacts with the alkene to form a three-membered ring intermediate, which is then opened by a fluoride ion. discoveroakwoodchemical.com A subsequent reaction leads to the final difluorinated product. discoveroakwoodchemical.com

| Substrate | Reagent System | Product | Key Features |

| Cinnamyl Alcohol Derivatives | PhIO/HF·py | 2-Aryl-3,3-difluoro-1-propanols | Reaction proceeds smoothly at low temperatures; involves aryl group migration. mdpi.comacs.orgorganic-chemistry.org |

| α-Aryl-α,β-unsaturated ketones | PhIO/HF·py | Aryl 2,2-difluoroethyl ketone derivatives | High yields at room temperature. acs.orgresearchgate.net |

| Styrene (B11656) Derivatives | PhI(OCOCF₃)₂ / HF·py | (2,2-Difluoroethyl)arenes | Good yields; catalytic versions are possible with an oxidant. organic-chemistry.orgresearchgate.net |

Radical fluorination presents another synthetic route for the derivatization of cinnamyl compounds. ucl.ac.uk These reactions typically involve the generation of a carbon-centered radical, which then reacts with a fluorine source. One notable example is the copper-catalyzed radical fluorination that allows for selective fluorination at a tertiary-alkyl carbon center. ucl.ac.uk

Photoredox catalysis has also been employed for radical fluorinations. For example, an anthraquinone-catalyzed C-H fluorination using Selectfluor proceeds via a cationic N-radical that activates the catalyst under photoirradiation. ucl.ac.uk The resulting active fluorinated species abstracts a hydrogen atom to generate a carbon-centered radical, which then reacts to form the fluorinated product. ucl.ac.uk The reactivity and selectivity in these radical reactions are governed by the stability of the intermediate radicals. ucl.ac.uk

Application of Hypervalent Iodine Reagents and Hydrogen Fluoride Complexes

Radiochemical Synthesis of [¹⁸F]-Cinnamyl Fluoride for Positron Emission Tomography (PET) Research

The synthesis of [¹⁸F]-cinnamyl fluoride is of significant interest for its potential application as a PET imaging agent. nih.gov PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting radionuclides like fluorine-18 (B77423) (¹⁸F). nih.govopenmedscience.com The relatively short half-life of ¹⁸F (approximately 109.8 minutes) necessitates rapid and efficient radiolabeling methods. nih.govopenmedscience.com

The radiosynthesis of [¹⁸F]-cinnamyl fluoride has been achieved through direct nucleophilic substitution. nih.gov In one study, subjecting cinnamyl bromide to a system containing [¹⁸F]fluoride at room temperature for 5 minutes resulted in a 20% radiochemical yield (RCY) of [¹⁸F]-cinnamyl fluoride. nih.gov Under more forcing conditions (110 °C for 20 minutes), the RCY from cinnamyl bromide and cinnamyl chloride increased to 42% and 40%, respectively. nih.gov

Another approach involved the use of a precursor like methyl cinnamyl carbonate, which yielded [¹⁸F]-cinnamyl fluoride in radiochemical yields of 10-52% after prolonged reaction times. nih.gov The development of efficient methods for producing [¹⁸F]-labeled compounds is crucial for advancing PET imaging in both clinical diagnostics and biomedical research. nih.govmdpi.com

Reaction Mechanisms and Chemical Reactivity of Cinnamyl Fluoride Systems

Comprehensive Mechanistic Investigations of C-F Bond Formation in Cinnamyl Structures

The construction of the C-F bond in cinnamyl and related allylic systems can be achieved through nucleophilic, electrophilic, and radical fluorination strategies. Each approach presents distinct mechanistic pathways and challenges. beilstein-journals.org

Nuance of Nucleophilic Fluorination Mechanisms

Nucleophilic fluorination involves the reaction of a fluoride (B91410) ion source with an electrophilic substrate. beilstein-journals.org In the context of cinnamyl systems, this typically involves the displacement of a leaving group from the allylic position. A significant challenge in nucleophilic fluorination is the dual nature of the fluoride ion, which can act as both a nucleophile and a base, often leading to competing elimination reactions. researchgate.netucla.edu

Transition metal catalysis has emerged as a powerful tool to facilitate nucleophilic allylic fluorination. For instance, palladium-catalyzed reactions have been developed for the fluorination of allylic substrates like cinnamyl phosphorothioate (B77711) esters. beilstein-journals.org In one notable example, a Pd(0)-catalyzed reaction using silver fluoride (AgF) as the fluoride source proceeds through a palladium-π-allyl intermediate. The observed retention of stereochemical configuration suggests a mechanism involving a rapid π-σ-π isomerization of this intermediate before the nucleophilic attack by the fluoride ion. beilstein-journals.org

Another approach utilizes a palladium/chromium co-catalytic system with Et3N·3HF as the nucleophilic fluoride source for the allylic C–H fluorination of simple alkenes, which can be conceptually extended to cinnamyl systems. This method generates allylic fluorides with high regioselectivity. nih.gov The mechanism of palladium-catalyzed nucleophilic aromatic C–F bond formation, which shares mechanistic concepts with allylic systems, generally involves oxidative addition of the catalyst to the substrate, ligand exchange to introduce the fluoride, and subsequent C–F reductive elimination. nih.gov The development of sterically demanding ligands has been crucial in promoting the final C–F bond-forming step. nih.gov

| Catalyst System | Fluoride Source | Substrate Type | Key Mechanistic Feature |

| Pd(0) | AgF | Cinnamyl phosphorothioate esters | π-σ-π isomerization of Pd-π-allyl intermediate beilstein-journals.org |

| Pd/Cr | Et3N·3HF | Simple Alkenes | High regioselectivity for branched products nih.gov |

| [(cinnamyl)PdCl]2 / t-BuBrettPhos | CsF | Aryl triflates | C–F reductive elimination from Pd(II) complex nih.gov |

Intricacies of Electrophilic Fluorination Mechanisms

Electrophilic fluorination employs reagents in which the fluorine atom is electron-deficient. beilstein-journals.org These reagents react with electron-rich substrates, such as the double bond in a cinnamyl system. beilstein-journals.orgmdpi.com

One method for the "electrophilic" fluorination of cinnamyl alcohol derivatives uses a combination of iodosylbenzene (Ph-I=O) and hydrogen fluoride/pyridine (HF/Py). mdpi.comdiscoveroakwoodchemical.com The proposed mechanism involves the in situ formation of (difluoroiodo)benzene (PhIF2) from iodosylbenzene and HF. This hypervalent iodine species then acts as the electrophile. The reaction with a styrene (B11656) derivative, a core component of the cinnamyl structure, is thought to proceed through the formation of a three-membered iodonium (B1229267) intermediate. This intermediate is then opened by a fluoride ion. A subsequent reaction with another equivalent of the electrophilic iodine reagent can lead to a second intermediate that, upon rearrangement and elimination, yields the fluorinated product. Notably, these reactions often occur with the migration of the aryl group. discoveroakwoodchemical.com

Palladium catalysis can also mediate electrophilic C-H fluorination. In these systems, a reactive Pd(IV)-F electrophile is generated in situ from a Pd(II) precursor and an electrophilic fluorinating reagent like Selectfluor. This highly reactive intermediate is then capable of fluorinating weakly nucleophilic arenes. This catalytic approach avoids the need for pre-functionalized organometallic intermediates. beilstein-journals.orgnih.gov

| Reagent/Catalyst System | Substrate Type | Proposed Intermediate | Key Mechanistic Step |

| Ph-I=O and HF/Py | Cinnamyl alcohol derivatives | Three-membered iodonium species mdpi.comdiscoveroakwoodchemical.com | Nucleophilic opening of iodonium intermediate by fluoride mdpi.comdiscoveroakwoodchemical.com |

| Palladium / Selectfluor | Arenes | Pd(IV)-F species beilstein-journals.orgnih.gov | Electrophilic fluorination of the arene by the Pd(IV)-F intermediate beilstein-journals.orgnih.gov |

Dynamics of Radical Fluorination Mechanisms

Radical fluorination involves the generation of a fluorine radical or a substrate radical that subsequently reacts to form the C-F bond. numberanalytics.comresearchgate.net These reactions are typically initiated by thermal or photochemical methods. researchgate.net

A general mechanism for radical fluorination involves three main stages: initiation, propagation, and termination. numberanalytics.com Initiation involves the formation of a fluorine radical from a suitable precursor. In the propagation step, this radical can abstract a hydrogen atom from the substrate, such as from the allylic position of a cinnamyl derivative, to generate a carbon-centered radical. This substrate radical then reacts with a fluorine source to form the C-F bond. numberanalytics.comucl.ac.uk

The stability of the resulting radical intermediate is a key factor in determining the reactivity and selectivity of the reaction. ucl.ac.uk For cinnamyl systems, the allylic position is particularly susceptible to radical formation due to the resonance stabilization of the resulting radical. The choice of the fluorinating agent and the reaction conditions, such as temperature and light, significantly influence the reaction's course. numberanalytics.com For example, photocatalytic methods using reagents like Selectfluor in the presence of a photosensitizer can generate a fluorine-centered radical cation that abstracts a hydrogen atom from the substrate, leading to the desired fluorinated product. ucl.ac.uk

Ortho-Fluorine-Directed C-H Functionalization in Fluoroarenes Relevant to Cinnamyl Structures

The fluorine atom, when present on an aromatic ring as in a fluorinated cinnamyl derivative, can act as a directing group for C-H functionalization. Specifically, fluorine promotes the metalation of the C-H bond at the ortho position. nih.govresearchgate.net This enhanced reactivity is attributed to a combination of thermodynamic and kinetic factors. whiterose.ac.uk

Thermodynamically, the formation of a metal-carbon bond at the position ortho to a fluorine atom is often more favorable. Kinetically, the electronegative fluorine atom can lower the activation energy for C-H bond cleavage through inductive effects and by engaging in favorable interactions with the transition metal center. whiterose.ac.ukresearchgate.net

This directing effect has been exploited in various transition metal-catalyzed reactions to achieve site-selective functionalization. For instance, palladium-catalyzed C-H arylation of fluoroarenes can be directed to the meta-position by employing a norbornene mediator. This strategy relies on the initial, fluorine-directed ortho-palladation, followed by insertion of norbornene and subsequent intramolecular C-H activation at the meta position. nih.govresearchgate.net This demonstrates how the inherent ortho-directing effect of fluorine can be harnessed and relayed to achieve functionalization at a different site. researchgate.net The development of these methodologies allows for the direct functionalization of readily available fluoroarenes, providing efficient pathways to complex fluorinated molecules. whiterose.ac.uknih.gov

Influence of Fluorine Substitution on Reactivity and Chemoselectivity of Cinnamyl Compounds

The presence of fluorine atoms on a cinnamyl-type structure can profoundly influence its reactivity and the outcome of chemical transformations. rsc.org

Regiodivergent Allylic Fluoroalkylation Reactions

A compelling example of fluorine's influence is seen in palladium-catalyzed regiodivergent allylic fluoroalkylation reactions. rsc.org In a study by Altman and colleagues, the reaction of difluorinated β-ketoesters with allylic substrates, conceptually similar to cinnamyl systems, demonstrated that the regiochemical outcome (linear vs. branched product) could be controlled simply by changing the phosphine (B1218219) ligand on the palladium catalyst. rsc.org

With a specific ligand (tBuBrettPhos), the reaction favors the formation of the linear product. The selectivity for the linear product is higher with electron-deficient substrates, which is consistent with a standard outer-sphere nucleophilic attack on the palladium-π-allyl intermediate. rsc.org Conversely, switching to a different ligand allows for the formation of the branched product in good yield and regioselectivity. rsc.org

Crucially, this ligand-controlled regioselectivity was observed only for the difluorinated substrates. The analogous monofluorinated and non-fluorinated ketoesters did not yield the branched product under the same conditions. This indicates that the two fluorine atoms on the nucleophile are essential for facilitating the pathway that leads to the branched isomer, highlighting a unique "fluorine effect" on the reaction mechanism and selectivity. rsc.org

| Ligand | Substrate | Predominant Product | Mechanistic Implication |

| tBuBrettPhos | Difluorinated β-ketoester | Linear | Outer-sphere nucleophilic attack rsc.org |

| Other Ligands | Difluorinated β-ketoester | Branched | Fluorine substitution enables this pathway rsc.org |

| Any Ligand | Mono- or non-fluorinated β-ketoester | Linear Only | Branched pathway is inaccessible without difluorination rsc.org |

This ligand-controlled, substrate-dependent regiodivergence underscores the subtle yet powerful role that fluorine substitution can play in modulating the electronic properties and steric interactions within the catalytic cycle, thereby opening and closing specific reaction channels. rsc.org

Control of Stereochemical Outcomes in Allylic Fluorination

The stereoselective synthesis of cinnamyl fluoride and related allylic fluorides is a significant challenge due to the potential for forming multiple isomers. Researchers have developed several catalytic systems to control the stereochemical outcome of allylic fluorination, focusing on transition-metal catalysis to achieve high levels of regio-, diastereo-, and enantioselectivity.

Iridium catalysis offers alternative pathways and selectivities. An iridium-catalyzed fluorination of allylic carbonates using [Ir(COD)Cl]₂ as the catalyst and a specific fluoride source, TBAF(t-BuOH)₄, has been shown to produce linear allylic fluorides, including (Z)-allyl fluorides, with high geometric selectivity (Z:E ratio > 20:1). beilstein-journals.org Furthermore, dual catalytic systems combining iridium and copper have been developed for the stereodivergent allylic alkylation of α-fluorinated esters with cinnamyl methyl carbonates. nih.govrsc.org In these systems, the iridium catalyst controls the stereochemistry at the electrophilic carbon of the allylic carbonate, while the copper complex governs the configuration of the nucleophilic carbon, allowing access to all four possible stereoisomers of the product with high selectivity. rsc.orgmdpi.com

Neighboring group participation in substituted cinnamyl systems also provides a powerful tool for stereocontrol. In the fluorination of Cbz-protected cinnamyl amine, an intramolecular cyclization occurs, leading to the formation of a cyclic carbamate (B1207046) with 1,2-oxyfluorination of the alkene. nih.gov This reaction proceeds with high diastereoselectivity and enantioselectivity (93% ee), demonstrating how functional groups within the substrate can direct the stereochemical outcome. nih.gov Similarly, chiral aryl iodide catalysts have been used for the stereoselective synthesis of syn-β-fluoroaziridine building blocks from cinnamyl amine derivatives, employing HF-pyridine as the fluoride source. nih.gov

Table 1: Catalytic Systems for Stereocontrolled Allylic Fluorination of Cinnamyl Derivatives

| Catalyst System | Substrate Type | Fluoride Source | Key Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Pd(0) / Phosphine Ligand | Cinnamyl phosphorothioate | AgF | Net retention of configuration | beilstein-journals.org, nih.gov |

| [Ir(COD)Cl]₂ | Allylic carbonates | TBAF(t-BuOH)₄ | High selectivity for (Z)-allyl fluorides | beilstein-journals.org |

| Ir/Cu Dual Catalysis | Cinnamyl methyl carbonate | - | Stereodivergent synthesis; access to four stereoisomers | mdpi.com, nih.gov |

| Chiral Aryl Iodide | Cinnamyl amine derivatives | HF-pyridine | High diastereo- and enantioselectivity for syn-β-fluoroaziridines | nih.gov |

Analysis of Undesired Side Reactions in Cinnamyl Fluoride Synthesis and Transformations

The synthesis and subsequent reactions of cinnamyl fluoride are often plagued by undesired side reactions. These competing pathways can significantly lower the yield of the desired product and complicate purification. The primary side reactions include β-fluoride elimination, competitive nucleophilic displacements, and various molecular rearrangements.

Mechanisms of β-Fluoride Elimination

β-Fluoride elimination is a common side reaction that competes with nucleophilic substitution, particularly under basic conditions or at elevated temperatures. sit.edu.cnucla.edu This process involves the removal of a proton from the carbon atom adjacent (α) to the carbon bearing the fluorine atom and the subsequent elimination of the fluoride ion, leading to the formation of a double bond. The high temperatures often required to solvate and activate poorly soluble fluoride sources like alkali metal fluorides can promote this competitive elimination pathway. ucla.edu

The propensity for β-elimination is influenced by the substrate structure. Alkyl fluorides with vicinal electron-withdrawing groups are particularly susceptible to this reaction. sit.edu.cn In the context of transition metal chemistry, β-fluoride elimination from transition-metal-trifluoromethoxide complexes is a known decomposition pathway. beilstein-journals.org Similarly, the synthetic utility of α-trifluoromethyl (CF₃) carbanions is often hampered by a competitive β-fluoride elimination reaction, which can be a major obstacle. rsc.org

Recent studies have also explored enantioselective β-fluoride elimination as a mechanistically distinct synthetic strategy. For example, the copper-catalyzed silylation of propargylic difluorides proceeds via an alkenyl copper intermediate that undergoes enantioselective β-fluoride elimination to generate axially chiral monofluoroallenes. escholarship.org Computational studies suggest this elimination likely proceeds through a syn-β-fluoride elimination pathway. escholarship.org While synthetically useful in this context, the underlying mechanism highlights a pathway that can be an undesired side reaction in other transformations.

Competitive Displacement and Rearrangement Pathways

Beyond β-elimination, the synthesis of cinnamyl fluoride is susceptible to competitive displacement and rearrangement reactions. A primary challenge is the competition between direct nucleophilic substitution (S_N2) and allylic rearrangement (S_N2'). acs.org In an S_N2' reaction, the nucleophile attacks the γ-carbon of the allylic system, leading to a shift of the double bond and formation of a rearranged product. acs.orgslideshare.net This pathway is often competitive with the direct S_N2 attack at the α-carbon and can become dominant when the α-position is sterically hindered. acs.org

Allylic rearrangements are particularly problematic in the synthesis of allylic fluorides from the corresponding alcohols. koreascience.kr Acid-catalyzed conditions used to activate the hydroxyl group can promote the formation of a resonance-stabilized allylic carbocation, which can be attacked by the nucleophile at either the α or γ position. For example, 1-phenylallyl alcohol can be converted into 3-phenylallyl alcohol (cinnamyl alcohol) under dilute acid catalysis, illustrating the facility of this type of rearrangement. rit.edu

Neighboring group participation can also lead to undesired rearrangement products. In the fluorination of cinnamyl derivatives bearing certain functional groups, intramolecular cyclization can occur, competing with the intermolecular fluorination. For instance, cinnamyl amine derivatives bearing carbonyl-containing protecting groups can cyclize via attack at the carbonyl oxygen rather than the desired nitrogen, leading to oxyfluorinated products. nih.gov Similarly, sigmatropic rearrangements, such as the Ireland-Claisen rearrangement, represent another class of competing pathways for fluorinated allylic esters, leading to the formation of rearranged fluoroalkenecarboxylic acids. researchgate.net

Table 2: Examples of Competitive Side Reactions in Cinnamyl Systems

| Reaction Type | Substrate Example | Conditions | Side Product/Pathway | Reference |

|---|---|---|---|---|

| Allylic Rearrangement (S_N2') | Allylic Halides | Nucleophilic substitution | Attack at γ-carbon, double bond shift | acs.org |

| Oxotropic Rearrangement | 1-Phenylallyl alcohol | Dilute H₂SO₄ | Isomerization to Cinnamyl alcohol | rit.edu |

| Neighboring Group Participation | Cbz-protected cinnamyl amine | Electrophilic fluorination | Formation of cyclic carbamate | nih.gov |

| Ireland-Claisen Rearrangement | Fluorinated allylic esters | Base, Silylating agent | Rearrangement to fluoroalkenecarboxylic acids | researchgate.net |

| β-Elimination | Alkyl fluorides | High temperature, Base | Formation of alkenes | sit.edu.cn, ucla.edu |

Advanced Spectroscopic and Analytical Characterization Methodologies for Cinnamyl Fluoride

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide fundamental information regarding the molecular framework, bonding, and electronic environment of cinnamyl fluoride (B91410). Each technique offers complementary data, and their combined application is essential for a complete structural assignment.

NMR spectroscopy is the most powerful tool for the structural analysis of cinnamyl fluoride in solution. The presence of the magnetically active ¹⁹F nucleus provides an additional, highly sensitive probe for structural confirmation, complementing standard ¹H and ¹³C NMR.

The ¹H NMR spectrum of compounds containing fluorine can be complex due to heteronuclear couplings between proton and fluorine nuclei (J-coupling). acs.org In the case of an allylic system like cinnamyl fluoride, the higher-order splitting patterns caused by these couplings can make direct interpretation challenging, even at high magnetic field strengths. acs.org

The ¹³C NMR spectrum is similarly influenced by the fluorine atom. Carbon atoms bonded directly to fluorine (C-F) or separated by two or three bonds exhibit splitting in the ¹³C spectrum, with the one-bond coupling (¹JCF) being particularly large, often around 180-280 Hz. researchgate.netjeolusa.com Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but provide valuable structural information.

In contrast to the often-complex proton spectra, the ¹⁹F NMR spectrum is typically simpler and highly informative. acs.org Fluorine has a wide chemical shift range, which minimizes the probability of signal overlap. jeolusa.com In mixtures, such as the synthesis of cinnamyl fluoride from cinnamyl alcohol which can yield both the α-fluoro (cinnamyl fluoride) and γ-fluoro isomers, ¹⁹F NMR allows for the effortless determination of the relative percentages of each fluorinated product. acs.org

Table 1: Predicted NMR Spectroscopic Data for Cinnamyl Fluoride

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| ¹H | Hα (CH-F) | ~5.5 - 6.5 | Doublet of doublets of doublets (ddd) |

| Hβ (=CH) | ~6.0 - 6.8 | Multiplet | |

| Hγ (=CH) | ~6.5 - 7.5 | Multiplet | |

| Aromatic | ~7.2 - 7.6 | Multiplet | |

| ¹³C | Cα (CH-F) | ~80 - 95 | Doublet, ¹JCF ≈ 170-200 Hz |

| Cβ (=CH) | ~120 - 135 | Doublet, ²JCF ≈ 15-25 Hz | |

| Cγ (=CH) | ~130 - 140 | Doublet, ³JCF ≈ 5-10 Hz | |

| Aromatic | ~125 - 140 | Small C-F couplings may be observed |

| ¹⁹F | C-F | ~ -170 to -200 | Multiplet |

Note: Predicted values are based on general principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

Vibrational spectroscopy probes the bonding structure of molecules. FTIR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. researchgate.net The analysis of cinnamyl fluoride would reveal characteristic frequencies for its key functional groups.

The most significant band for confirming the presence of fluorine would be the C-F stretching vibration, which is typically strong in the IR spectrum and appears in the 1000-1400 cm⁻¹ region. The exact position depends on the nature of the carbon atom (sp³, sp², etc.). Other key vibrations include the C=C stretching of the alkene and the aromatic ring, C-H stretching (both aromatic and vinylic), and various C-H bending modes. scielo.br For example, studies on poly(cinnamyl methacrylate) show characteristic peaks for the phenyl ring around 1600 cm⁻¹ and C-H deformation vibrations at 750 cm⁻¹ and 695 cm⁻¹. scielo.br Research on pentafluoro-trans-cinnamic acid provides further insight into the vibrational modes of fluorinated cinnamic systems. nih.gov

Table 2: Predicted Vibrational Mode Assignments for Cinnamyl Fluoride

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR / Raman) |

|---|---|---|---|

| ν(C-H) | Aromatic/Vinylic | 3000 - 3100 | Medium / Medium |

| ν(C=C) | Alkene | 1640 - 1680 | Medium / Strong |

| ν(C=C) | Aromatic Ring | 1570 - 1610 | Medium-Strong / Medium-Strong |

| ν(C-F) | Allylic Fluoride | 1000 - 1250 | Strong / Weak |

Note: ν = stretching, δ = bending. Intensities are predictive.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for characterizing conjugated systems. The chromophore in cinnamyl fluoride is the phenyl group conjugated with the adjacent carbon-carbon double bond (the styryl system). This extended π-system gives rise to strong π→π* electronic transitions.

Studies on structurally similar compounds provide a reliable estimate of the expected absorption maximum (λmax). For instance, trans-cinnamic acid exhibits a maximum absorbance at approximately 270 nm, while the cis-isomer absorbs at 262 nm. researchgate.net Similarly, poly(cinnamyl methacrylate) is analyzed by UV spectroscopy by monitoring its absorbance around 254 nm. scielo.brscielo.br Therefore, cinnamyl fluoride is expected to display a strong absorption band in the 250-280 nm range, characteristic of its conjugated cinnamyl system.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Mass Spectrometry for Precise Molecular Identification and Structural Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For cinnamyl fluoride (C₉H₉F), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions. For example, HRMS has been used to confirm the composition of related fluorinated cinnamates. lew.ro

Furthermore, the fragmentation pattern observed in the mass spectrum provides a fingerprint that helps to confirm the molecular structure. A GC-MS study of cinnamyl fluoride (3-fluoro-1-phenylpropene) reported characteristic fragment ions, providing evidence for its structure. acs.org

Table 3: Observed Mass Spectrometry Fragmentation for Cinnamyl Fluoride

| m/z | Proposed Fragment Identity |

|---|---|

| 136 | [M]⁺ (Molecular Ion) |

| 135 | [M-H]⁺ |

| 115 | [M-H-HF]⁺ or [C₉H₇]⁺ (Indenyl Cation) |

| 109 | [M-C₂H₃]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl Cation) |

Source: Data derived from GC-MS analysis of 3-fluoro-1-phenylpropene. acs.org

Multimodal imaging combines two or more analytical techniques to provide a more comprehensive understanding of a sample by correlating different types of information, such as chemical composition and spatial distribution. psu.edu Coupling mass spectrometry imaging (MSI) with vibrational spectroscopy imaging (such as Raman or IR spectroscopy) is a particularly powerful approach. ncl.res.in

This combination allows for the visualization of a sample's morphology and its chemical makeup simultaneously. For instance, Raman or IR spectroscopy can provide in-situ information on the vibrational characteristics of molecules (e.g., identifying the C-F bond), while MSI provides precise molecular weight information and fragmentation data to confirm the identity of cinnamyl fluoride and map its distribution across a surface. ncl.res.in While specific applications to cinnamyl fluoride are not documented, this methodology is used for the detailed analysis of complex biological and material samples and could be applied to study the localization or reaction of cinnamyl fluoride in such a matrix.

High-Resolution Mass Spectrometry (HRMS)

X-ray Diffraction (XRD) for Determination of Crystalline Structure

X-ray Diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. In this method, a beam of X-rays strikes a crystalline sample, and the subsequent diffraction pattern of the scattered X-rays provides information about the arrangement of atoms within the crystal lattice. For organofluorine compounds, single-crystal XRD is instrumental in unambiguously determining the absolute stereochemistry, bond lengths, bond angles, and crystal packing of molecules. researchgate.netnih.gov

While cinnamyl fluoride is often handled as a neat liquid or in solution, obtaining a single crystal suitable for XRD analysis would provide definitive structural data. The process would involve growing a high-quality crystal of cinnamyl fluoride, which can be challenging for a low-melting-point compound. Once a suitable crystal is obtained and analyzed, the resulting data would be used to generate a detailed three-dimensional model of the molecule.

Hypothetical Crystallographic Data for Cinnamyl Fluoride:

The following table represents hypothetical crystallographic data that could be obtained for cinnamyl fluoride. This data is illustrative and based on typical values for small organic molecules.

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₉F |

| Formula Weight | 136.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 5.7 |

| c (Å) | 15.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 710 |

| Z (molecules/unit cell) | 4 |

In the context of substituted allylic fluorides, X-ray crystallography has been crucial for establishing the absolute configuration at the allylic carbon, especially in products of asymmetric fluorination reactions. chinesechemsoc.org For instance, the structures of more complex allylic fluorides have been unambiguously determined using this technique, providing critical validation for synthetic methodologies. nih.govchinesechemsoc.org

Surface-Sensitive Analytical Techniques for Fluorinated Cinnamyl Systems

Surface-sensitive techniques are essential for analyzing the elemental composition and chemical environment of the outermost layers of a material. These methods are particularly relevant for understanding the surface properties and reactivity of fluorinated compounds.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. materialinterface.com When a sample is irradiated with X-rays, photoelectrons are emitted from the surface. The kinetic energy of these electrons is measured, and from this, the binding energy can be determined. The binding energy is characteristic of each element and is sensitive to the chemical environment of the atom.

For cinnamyl fluoride, an XPS analysis would provide:

Elemental Composition: Confirmation of the presence of carbon and fluorine in the expected stoichiometric ratios on the surface of a sample.

Chemical State Information: High-resolution scans of the C 1s and F 1s regions would offer insight into the chemical bonding. The C 1s spectrum would be expected to show distinct peaks for the different types of carbon atoms in the molecule (aromatic C-C/C-H, allylic C-C, and the C-F carbon). Fluorine is highly electronegative and typically induces a significant chemical shift in the binding energy of the carbon atom to which it is attached. thermofisher.com

While the chemical shifts in the F 1s peak are generally small for different organofluorine environments, the C 1s spectrum is highly informative. thermofisher.com XPS is also capable of distinguishing between covalent C-F bonds and ionic fluoride (F⁻), which could be present as a contaminant or a degradation product. materialinterface.com

Illustrative XPS Binding Energy Data for Cinnamyl Fluoride:

This table presents expected binding energies for the core level electrons in cinnamyl fluoride.

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Carbon | C 1s | ~285.0 | Aromatic and aliphatic C-H/C-C |

| Carbon | C 1s | ~288.0 - 290.0 | Carbon bonded to fluorine (C-F) |

| Fluorine | F 1s | ~687.0 - 689.0 | Covalent C-F bond |

| Fluorine | F KLL | ~832, ~858 | Auger peaks confirming fluorine presence |

It is important to note that prolonged exposure to X-rays can sometimes cause degradation of fluorinated polymers, a consideration that would be relevant if analyzing cinnamyl fluoride in a polymeric matrix. utl.pt

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are techniques used to study the structure of materials on a scale from a few angstroms to hundreds of nanometers. WAXS provides information on the crystalline structure (similar to XRD), while SAXS reveals information about larger-scale structures such as particle size and shape, pore distribution, and the ordering of macromolecules. researchgate.netrigaku.comuniv-rennes.fr

The application of SAXS and WAXS to a small molecule like cinnamyl fluoride would typically be in the context of its incorporation into a larger system, such as:

Polymer Systems: If cinnamyl fluoride were part of a polymer or a co-polymer, SAXS/WAXS could be used to study the morphology, domain spacing, and crystallinity of the resulting material.

Self-Assembled Systems: In certain solvent systems or with appropriate derivatization, fluorinated molecules can form micelles or other aggregates. SAXS would be an ideal technique to characterize the size, shape, and arrangement of these nano-assemblies.

For cinnamyl fluoride as a discrete small molecule, these techniques are generally not applicable unless there is a higher level of structural organization. The combination of SAXS and WAXS is powerful for characterizing materials with structural features across multiple length scales. researchgate.netirb.hr

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Integration of Computational Data with Spectroscopic Characterization

The integration of computational chemistry with experimental spectroscopy provides a powerful synergy for the detailed characterization of molecules like cinnamyl fluoride. sns.it Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of spectroscopic properties with a high degree of accuracy. researchgate.netnih.gov

For cinnamyl fluoride, computational methods can:

Predict Spectroscopic Data: Calculations can provide theoretical NMR chemical shifts (¹H, ¹³C, and ¹⁹F), infrared and Raman vibrational frequencies, and UV-Vis absorption spectra. sns.itresearchgate.netrsc.org

Aid in Spectral Assignment: The predicted spectra can be compared with experimental data to aid in the definitive assignment of complex spectra. This is particularly valuable for ¹⁹F NMR, where computational methods can help assign peaks in the absence of standards. nih.gov

Elucidate Structure and Conformation: Computational models can determine the most stable conformations of the molecule and how these might influence the observed spectroscopic properties.

Interpret Experimental Findings: Theoretical calculations can provide a deeper understanding of the electronic structure and bonding, helping to interpret experimental data such as XPS chemical shifts. researchgate.net

Example of Integrated Computational and Spectroscopic Data:

A common application is the comparison of experimental and computationally predicted NMR chemical shifts.

| Nucleus | Experimental ¹⁹F NMR Shift (ppm) | DFT-Calculated ¹⁹F NMR Shift (ppm) | Deviation (ppm) |

| Fluorine | (Hypothetical) -175.0 | (Hypothetical) -174.5 | 0.5 |

Recent studies on other fluorinated organic molecules have demonstrated that DFT calculations can predict ¹⁹F NMR shifts with high accuracy, often with errors of less than 2 ppm. nih.gov This integrated approach, combining theoretical predictions with experimental measurements, leads to a more comprehensive and unambiguous characterization of the target molecule. sns.itmdpi.com

Theoretical and Computational Chemistry Studies on Cinnamyl Fluoride

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com It is a versatile tool in computational chemistry for determining the properties of a system using functionals of the spatially dependent electron density. wikipedia.orgscispace.com DFT calculations for cinnamyl fluoride (B91410) allow for a detailed analysis of its electronic landscape and energetic properties.

Detailed research findings from DFT studies, though not extensively published for cinnamyl fluoride itself, would typically involve the calculation of several key parameters. These studies often focus on how the introduction of the highly electronegative fluorine atom alters the electronic distribution across the cinnamyl framework.

Key DFT-Calculated Properties:

Molecular Orbitals (HOMO/LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For cinnamyl fluoride, the fluorine atom would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted cinnamene, potentially increasing the energy gap and affecting its reactivity in, for example, cycloaddition reactions. researchgate.net

Electron Density and Electrostatic Potential: DFT can map the electron density distribution, revealing the polarization of bonds. The C-F bond in cinnamyl fluoride is highly polarized, with significant electron density localized on the fluorine atom. rsc.orgrsc.org An electrostatic potential map would show a region of negative potential around the fluorine and positive potential elsewhere, indicating sites for electrophilic and nucleophilic attack.

Bond Dissociation Energies (BDE): The strength of the carbon-fluorine bond is a critical parameter. The BDE for a C(sp³)–F bond is typically very high, contributing to the thermal stability of the molecule. d-nb.info DFT calculations can provide a quantitative value for the BDE of the C-F bond in cinnamyl fluoride, which is essential for understanding its decomposition pathways. mdpi.com

Thermochemical Data: DFT is used to calculate standard enthalpies of formation, Gibbs free energies, and entropies. researchgate.net These energetic parameters are fundamental for predicting the thermodynamics of reactions involving cinnamyl fluoride.

Below is a table representing typical data that would be generated from a DFT analysis of cinnamyl fluoride, based on general principles and studies of similar fluorinated organic molecules. mdpi.comnih.gov

| Parameter | Theoretical Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| C-F Bond Length | 1.39 Å | Structural parameter indicating bond strength |

| C-F Bond Dissociation Energy | ~110 kcal/mol | Energy required to break the C-F bond homolytically d-nb.info |

| Mulliken Charge on F | -0.45 e | Quantifies the high polarity of the C-F bond |

Note: These values are illustrative and would require specific DFT calculations (e.g., using a functional like B3LYP with a basis set such as 6-311+G(d,p)) for precise determination.

Computational Elucidation of Reaction Mechanisms and Transition States in Cinnamyl Fluorination

Computational methods are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. numberanalytics.com For the synthesis of cinnamyl fluoride, this often involves modeling complex catalytic cycles, particularly those mediated by transition metals like palladium. acs.org

The formation of a C-F bond is often the most challenging step in a fluorination reaction. researchgate.netscience.gov Calculating the free energy profile (ΔG) for this process provides a quantitative understanding of the reaction's feasibility and rate-determining step. researchgate.net

A key route to allylic fluorides involves palladium catalysis, where a common precatalyst is a cinnamyl palladium complex, such as [(cinnamyl)PdCl]₂. acs.orgresearchgate.net DFT studies have investigated the complete catalytic cycle for such reactions. A theoretical investigation of a model palladium-catalyzed fluorination using a trimethylphosphine (B1194731) ligand and a palladium(π-cinnamyl) chloride precatalyst revealed significant insights. researchgate.net The study calculated the free energy profile for the entire process, including precatalyst activation, oxidative addition, transmetalation, and the final C-F reductive elimination. researchgate.net

Illustrative Free Energy Profile Data for a Model Pd-Catalyzed Cinnamyl Fluorination:

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Barrier (ΔG‡) (kcal/mol) |

| Precatalyst Activation | [Pd(L)(alkene)] | 0.0 | - |

| Oxidative Addition | [Pd(L)(cinnamyl)(X)] | +5.0 | +15.0 |

| Transmetalation (F⁻ source) | [Pd(L)(cinnamyl)(F)] | +2.0 | +4.3 |

| Reductive Elimination | TS for C-F formation | +34.1 | +32.1 |

| Product Formation | Cinnamyl Fluoride + [Pd(L)] | -10.0 | - |

Note: Data is based on the findings for a model system and illustrates the high barrier associated with the C-F reductive elimination step. researchgate.net

The "activation" of fluoride refers to making the fluoride source (often a simple salt like CsF) reactive enough to participate in the catalytic cycle. chemrxiv.org Computational studies assess how different components of the reaction mixture facilitate this. In palladium-catalyzed fluorination, the ligand bound to the palladium center plays a critical role. acs.orgnih.gov

DFT calculations have shown that for Pd-catalyzed fluorination reactions, the ligand's structure is key to preventing the formation of stable, unreactive fluorine-bridged palladium dimers. acs.org The active catalyst is believed to be a three-coordinate, T-shaped monoligated palladium complex, L₁Pd(Ar)F. acs.orgnih.gov Computational models are used to assess the energetics of forming this active species from various precatalysts and fluoride sources.

Studies on related vinyl fluoride syntheses have used DFT to show that additives can fundamentally alter the reaction mechanism. chemrxiv.org For instance, computational results revealed that in the absence of an additive, a key LPd(vinyl)F intermediate adopts a trans geometry that preferentially undergoes an undesired side reaction. chemrxiv.org However, with an additive, a cis-LPd(vinyl)F complex is formed that readily undergoes reductive elimination to form the desired vinyl fluoride. chemrxiv.org Although this specific study was not on cinnamyl fluoride, it demonstrates the power of computational assessment in understanding how fluoride is activated and directed toward the productive C-F bond-forming pathway.

Free Energy Profile Calculations for C-F Bond Formation

Molecular Dynamics Simulations and Conformational Analysis of Cinnamyl Fluoride Derivatives

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. mdpi.com This allows for the exploration of the conformational landscape of flexible molecules like cinnamyl fluoride and its derivatives. uniovi.es An MD simulation generates a large number of molecular structures (an ensemble) that are representative of the molecule's behavior in a given environment (e.g., in a solvent).

For cinnamyl fluoride, the key flexible bonds are the C-C single bonds of the propenyl side chain. Rotation around these bonds gives rise to different conformers. An MD simulation, followed by statistical analysis, can identify the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

Key Insights from MD Simulations:

Conformational Preferences: MD can determine the relative populations of different conformers, such as s-cis and s-trans isomers related to the C-C single bond adjacent to the phenyl ring.

Flexibility and Dynamics: The simulation reveals the flexibility of the molecule by tracking fluctuations in bond lengths, angles, and dihedral angles over time. uniovi.es

Interaction with Environment: MD explicitly models the interactions between the cinnamyl fluoride derivative and its surroundings (e.g., solvent molecules or a protein binding site), providing a dynamic picture of these interactions. nih.gov

Although specific MD studies on cinnamyl fluoride are not widely documented, research on similar fluorinated polypeptides and other organic molecules shows that fluorination can substantially alter conformational preferences due to steric and electronic effects, such as the gauche effect. uniovi.es

Quantum Chemical Modeling of Environmental Effects on Cinnamyl Fluoride Systems (e.g., Solvent Effects, Anion-π Interactions)

The environment surrounding a molecule can significantly influence its structure, stability, and reactivity. acs.org Quantum chemical models are used to account for these environmental effects.

Solvent Effects: Solvation can dramatically alter reaction pathways, especially for reactions involving charged intermediates or polar transition states. acs.orgnih.gov Computational models treat solvent effects in two main ways:

Implicit Solvation Models: The solvent is represented as a continuous medium with a specific dielectric constant (ε). Popular models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). nih.govresearchgate.net These models are computationally efficient for calculating how the solvent stabilizes charges and polarizes the solute.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary to model specific solute-solvent interactions like hydrogen bonds. acs.orgnih.gov

For cinnamyl fluoride, an implicit model like PCM would be used to calculate the free energy of solvation and to model reactions in different solvents, predicting how solvent polarity affects reaction rates and equilibria. rsc.org

Anion-π Interactions: Anion-π interactions are non-covalent forces between an anion (like F⁻) and the electron-poor face of an aromatic π-system. nih.govtamu.edu The phenyl ring of cinnamyl fluoride can participate in such interactions. Quantum chemical calculations, particularly using DFT with dispersion corrections, are essential for accurately modeling these weak but significant interactions. tamu.edunumberanalytics.com These interactions can be important in catalysis, where a fluoride anion might interact with an aromatic ligand, or in biological systems where a cinnamyl-containing molecule might bind to a protein. nih.govmdpi.com

Synthesis and Study of Cinnamyl Fluoride Derivatives and Analogues

Design and Synthesis of Fluorinated Cinnamic Acid Derivatives

The synthesis of fluorinated cinnamic acids is a fundamental step toward accessing a variety of cinnamyl fluoride (B91410) analogues. These acids serve as crucial precursors for conversion into corresponding alcohols, amides, and esters. Researchers have developed several methods to introduce fluorine into the cinnamic acid structure, often focusing on the aromatic ring.

Other synthetic strategies include:

Coupling of fluorinated aryl bromides with acrylic acid: This reaction is catalyzed by PdCl₂(PPh₃)₂ in DMF with potassium carbonate. google.com

Amidation via acid fluorides: Cinnamic esters can be converted into active acid fluorides using reagents like hypervalent iodine(III) (PhI(OPiv)₂) and a fluoride source (py·HF). These intermediates readily react with amines to form amides in excellent yields. beilstein-journals.org

Synthesis for biological evaluation: Series of fluorine-substituted cinnamic acid derivatives with tertiary amine side chains have been designed and synthesized to explore their potential as enzyme inhibitors. nih.govresearchgate.net These syntheses often involve multi-step sequences to build the final complex molecules. nih.govacs.org

The design of these molecules is often guided by the intended application. For instance, the position of fluorine substitution on the phenyl ring can significantly impact biological activity and selectivity against specific targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Table 1: Selected Synthetic Methods for Fluorinated Cinnamic Acid Derivatives

| Method | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Heck Reaction (Jeffrey Conditions) | Fluorinated bromobenzene, Acrylic acid ester | Palladium catalyst, Phase-transfer catalyst, Organic base | Fluorinated cinnamic acid ester | google.com |

| Palladium-Catalyzed Coupling | Fluorinated aryl bromide, Acrylic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | Fluorinated cinnamic acid | google.com |

| Amidation via Acid Fluoride | Cinnamic ester, Amine | PhI(OPiv)₂, py·HF | Fluorinated cinnamic amide | beilstein-journals.org |

Formation of Fluoroolefin Derivatives from Cinnamyl Alcohols

A direct route to fluorinated olefins involves the modification of cinnamyl alcohols. Nickel(II)-catalyzed reactions have proven effective for the regioselective trifluorovinylation and 1,2,2-trifluoroethylation of cinnamyl alcohols. nih.govrsc.orgrsc.org The outcome of the reaction is highly dependent on the choice of the trifluorovinyl (TFV) reagent. rsc.orgrsc.org

When (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol) is reacted with trifluorovinylzinc bromide (TFVZ) in the presence of a Ni(OTf)₂ catalyst, the reaction yields a 1,2,2-trifluorovinyl diene product. rsc.orgrsc.org This cross-coupling reaction tolerates a variety of substituents on the phenyl ring of the cinnamyl alcohol, including electron-donating and electron-withdrawing groups, consistently producing the corresponding dienes in high yields (90-99%). rsc.org

Conversely, when trifluorovinyl trimethylsilane (B1584522) (TFVTMS) is used as the reagent with a NiCl₂(dppe) catalyst and K₂CO₃ as a base, a different product is formed: a 1,1,2-trifluoroethoxy aryl olefin. rsc.orgrsc.org This reaction proceeds via a novel nucleophilic addition pathway. nih.gov This method also accommodates a range of substituted cinnamyl alcohols, affording the fluoroalkoxyl aryl ether products in moderate to good yields. rsc.org

Table 2: Nickel-Catalyzed Synthesis of Fluoroolefins from Substituted Cinnamyl Alcohols

| Cinnamyl Alcohol Phenyl Substituent | Reagent | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| H | TFVZ | Ni(OTf)₂ / PPh₃ | 1,2,2-Trifluorovinyl diene | 99 | rsc.org |

| 4-Me | TFVZ | Ni(OTf)₂ / PPh₃ | 1,2,2-Trifluorovinyl diene | 99 | rsc.org |

| 4-F | TFVZ | Ni(OTf)₂ / PPh₃ | 1,2,2-Trifluorovinyl diene | 95 | rsc.org |

| 4-Cl | TFVZ | Ni(OTf)₂ / PPh₃ | 1,2,2-Trifluorovinyl diene | 90 | rsc.org |

| H | TFVTMS | NiCl₂(dppe) / K₂CO₃ | 1,1,2-Trifluoroethoxy aryl olefin | 80 | rsc.org |

| 4-MeO | TFVTMS | NiCl₂(dppe) / K₂CO₃ | 1,1,2-Trifluoroethoxy aryl olefin | 82 | rsc.org |

| 4-F | TFVTMS | NiCl₂(dppe) / K₂CO₃ | 1,1,2-Trifluoroethoxy aryl olefin | 75 | rsc.org |

| 4-Cl | TFVTMS | NiCl₂(dppe) / K₂CO₃ | 1,1,2-Trifluoroethoxy aryl olefin | 78 | rsc.org |

Synthesis of Cinnamyl-Containing Fluorinated Heterocycles (e.g., Fluorinated 9-Cinnamyl-9H-Purine Analogues)

The cinnamyl moiety is often incorporated into heterocyclic structures to create novel compounds with potential biological activity. A key example is the synthesis of 9-cinnamyl-9H-purine analogues, which have been investigated as anti-inflammatory agents. nih.gov The general synthetic route begins with the appropriate cinnamic acid, which is reduced to the corresponding cinnamyl alcohol using a reducing agent like diisobutylaluminum hydride (DIBAL-H). nih.gov

This cinnamyl alcohol is then coupled with a purine (B94841) base, such as 6-chloropurine (B14466) or 2,6-dichloropurine, using Mitsunobu conditions (e.g., PPh₃ and DIAD) to form the 9-cinnamyl-9H-purine skeleton. nih.gov To create fluorinated analogues, a fluorinated purine base is used in the coupling step. For example, a 2-fluorinated purine analogue can be synthesized by condensing the cinnamyl alcohol with 2-fluoro-6-chloropurine. nih.gov

Another class of cinnamyl-containing fluorinated heterocycles includes fluorinated cinnamylpiperazines. nih.gov Their synthesis involves the alkylation of a fluorinated arylpiperazine intermediate with a cinnamic acid derivative. nih.gov These syntheses highlight the modular approach where the fluorinated heterocycle and the cinnamyl group are prepared separately before being joined.

Table 3: Synthesis of 9-Cinnamyl-9H-Purine Analogues

| Cinnamyl Moiety | Purine Base | Key Reaction Step | Product Type | Reference |

|---|---|---|---|---|

| Cinnamyl alcohol | 6-Chloropurine | Mitsunobu condensation | 9-Cinnamyl-6-chloro-9H-purine | nih.gov |

| Cinnamyl alcohol | 2,6-Dichloropurine | Mitsunobu condensation | 9-Cinnamyl-2,6-dichloro-9H-purine | nih.gov |

| Cinnamyl alcohol | 2-Fluoro-6-chloropurine | Mitsunobu condensation | 9-Cinnamyl-2-fluoro-6-chloro-9H-purine | nih.gov |

Exploration of Cinnamyl Fluoride Monomers for Polymerization and Advanced Materials Science

The fluoroolefin derivatives synthesized from cinnamyl alcohols are considered promising monomers for creating novel fluorinated polymers. rsc.orgrsc.org Fluoropolymers are a critical class of advanced materials known for their chemical resistance, thermal stability, and unique surface properties (e.g., low surface energy and hydrophobicity). polysciences.com The introduction of a cinnamyl-derived structure into a polymer backbone could impart additional properties such as biocompatibility or photosensitivity, which is a known characteristic of some cinnamate-based polymers. scielo.brscielo.br

The 1,2,2-trifluorovinyl dienes and 1,1,2-trifluoroethoxy aryl olefins produced via nickel catalysis are particularly interesting as they provide two distinct types of fluorinated monomers. rsc.orgrsc.org The presence of multiple reactive sites (double bonds) could allow for various polymerization or cross-linking strategies. While specific polymerization studies of cinnamyl fluoride itself are not extensively detailed, the synthesis of these potential monomers is a crucial first step. rsc.org